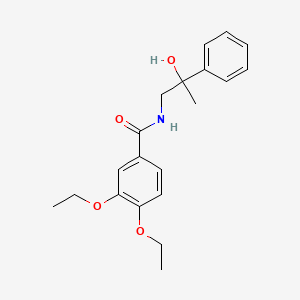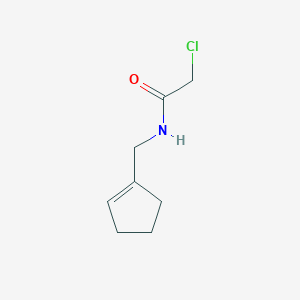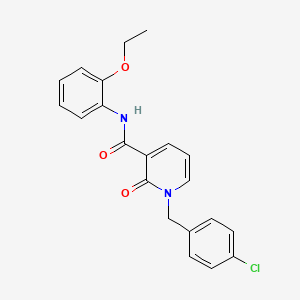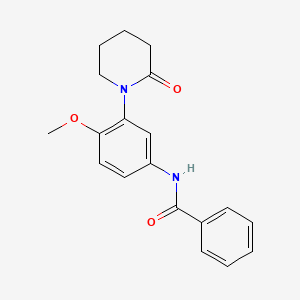
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidone derivatives, such as “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide” consists of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChIKey of the compound is SEAWONBXKAHDGX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.38 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 49.4 Ų .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications :
- Enantioselective Synthesis : N-methoxy-N-methylamide derivatives, related to the compound of interest, are used in enantioselective synthesis, enabling the creation of complex, chiral molecules (Calvez, Chiaroni, & Langlois, 1998).
- Benzamide Derivatives in Corrosion Inhibition : Benzamide derivatives with methoxy substituents, similar to the compound , demonstrate significant inhibition of mild steel corrosion, highlighting their potential in industrial applications (Mishra et al., 2018).
Pharmacological Research :
- Antipsychotic Agents : Certain benzamide derivatives exhibit potential as antipsychotic agents, offering insights into new treatments for psychiatric conditions (Högberg et al., 1990).
- Antiplatelet Agents : Some benzamide derivatives show promise as antiplatelet agents, which could be significant in the treatment of cardiovascular diseases (Liu, Chen, Qiu, & Zhang, 2019).
Other Applications :
- Antihyperglycemic Agents : Research on benzopyran derivatives, structurally related to benzamides, suggests their potential in treating diabetes mellitus (Nomura et al., 1999).
- Alzheimer's Disease Research : Compounds structurally similar to benzamides have been studied for their potential in treating Alzheimer's disease symptoms, demonstrating the broad applicability of these compounds in neurological research (Lee et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation, thereby decreasing the risk of thromboembolic diseases . Preclinical studies have demonstrated its dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
While specific environmental factors influencing the action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGGWMKXDOUPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)

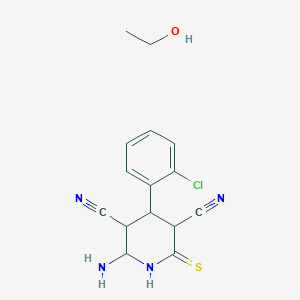
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)
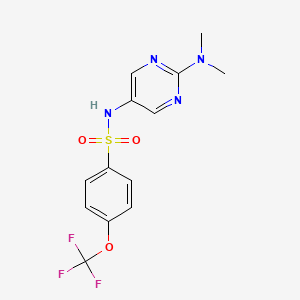
![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)
